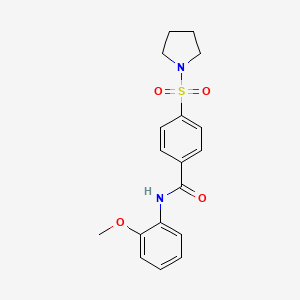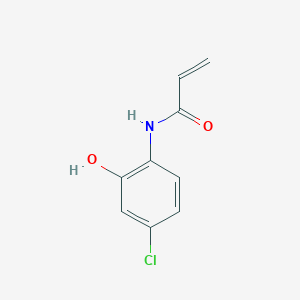
TAS-119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAS-119 is a novel, orally active, and highly selective inhibitor of Aurora kinase A and tropomyosin receptor kinase (TRK) family members. Aurora kinase A is a mitotic kinase that plays a crucial role in cell cycle control, particularly in the regulation of chromosome segregation and spindle formation during mitosis. This compound has shown significant antitumor efficacy in preclinical models, particularly in cancers with deregulated activation of the Myc, β-Catenin, and TRK pathways .
Vorbereitungsmethoden
Die Synthese von TAS-119 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die eine hohe Selektivität und Wirksamkeit gegen Aurora-Kinase A gewährleisten . Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
TAS-119 unterliegt verschiedenen chemischen Reaktionen, darunter:
Hemmung der Kinaseaktivität: this compound hemmt die Aktivität der Aurora-Kinase A und der TRK-Familienmitglieder durch Bindung an ihre aktiven Zentren.
Abbau von N-Myc: In MYCN-amplifizierten Neuroblastomzellinien induziert this compound den Abbau von N-Myc, einem Transkriptionsfaktor, der an der Zellproliferation beteiligt ist.
Hemmung von TRK-Fusionsproteinen: This compound hemmt die Aktivität von TRK-Fusionsproteinen, was zu einer robusten Wachstumshemmung von Tumorzellen mit deregulierten TRK-Signalwegen führt.
Wissenschaftliche Forschungsanwendungen
TAS-119 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: this compound hat in präklinischen Modellen verschiedener Krebsarten, darunter Lungenkrebs und Neuroblastom, eine signifikante Antitumoraktivität gezeigt.
Zellzyklusstudien: Als Inhibitor der Aurora-Kinase A wird this compound verwendet, um die Rolle dieser Kinase bei der Zellzykluskontrolle und Mitose zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Krebsmedikamente, die auf Aurora-Kinase A und TRK-Familienmitglieder abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der Aktivität von Aurora-Kinase A und TRK-Familienmitgliedern. Die Hemmung der Aurora-Kinase A führt zur Akkumulation mitotischer Zellen, abnormaler Spindelmorphologie und Aktivierung der Spindel-Assemblierungskontrollstelle. Dies führt zur Unterdrückung des Tumorzellwachstums und Induktion von Apoptose. Zusätzlich hemmt this compound die Aktivität von TRK-Fusionsproteinen, was zu einer robusten Wachstumshemmung von Tumorzellen mit deregulierten TRK-Signalwegen führt .
Wirkmechanismus
TAS-119 exerts its effects by selectively inhibiting the activity of Aurora kinase A and TRK family members. The inhibition of Aurora kinase A leads to the accumulation of mitotic cells, abnormal spindle morphology, and activation of the spindle assembly checkpoint. This results in the suppression of tumor cell growth and induction of apoptosis. Additionally, this compound inhibits TRK-fusion protein activity, leading to robust growth inhibition of tumor cells with deregulated TRK pathways .
Vergleich Mit ähnlichen Verbindungen
TAS-119 ist einzigartig in seiner hohen Selektivität und Wirksamkeit gegen Aurora-Kinase A im Vergleich zu anderen Proteinkinasen, einschließlich Aurora-Kinase B. Ähnliche Verbindungen umfassen:
Alisertib: Ein weiterer Aurora-Kinase A-Inhibitor mit Antitumoraktivität, jedoch mit einem anderen Sicherheitsprofil.
This compound zeichnet sich durch seine hohe Selektivität für Aurora-Kinase A und seine zusätzlichen inhibitorischen Wirkungen auf TRK-Familienmitglieder aus, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .
Eigenschaften
IUPAC Name |
1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVWQHGBMTMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453099-83-6 |
Source


|
| Record name | TAS-119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453099836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-119 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A57J83J27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2468151.png)

![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)




![5,11-Dimethyltricyclo[8.2.0.0,4,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)



![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2468167.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)
